molecular formula C8H17NO2 B6219551 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol CAS No. 2751611-04-6

2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol

Cat. No. B6219551
CAS RN: 2751611-04-6
M. Wt: 159.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol, also known as 2-propan-2-yloxyazetidine, is a cyclic ether molecule that is used in various scientific applications. It is a colorless liquid with a sweet odor and has a boiling point of 78°C. 2-propan-2-yloxyazetidine has been used in numerous scientific studies, including those related to organic synthesis, drug delivery, and biochemistry. In

Scientific Research Applications

2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-olloxyazetidine has been used in numerous scientific studies due to its unique properties. It has been used in the synthesis of various organic compounds, including those used in drug delivery and drug metabolism studies. Additionally, it has been used in various biochemistry studies, such as those related to enzyme inhibition and enzyme activation. It has also been used in the synthesis of various prodrugs and in the study of metabolic pathways.

Mechanism of Action

The mechanism of action of 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-olloxyazetidine is not yet fully understood. However, it is believed to act as an inhibitor of some enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been shown to have some effects on the activity of other enzymes, such as those involved in the metabolism of carbohydrates and lipids.
Biochemical and Physiological Effects
2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-olloxyazetidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been shown to have some effects on the activity of other enzymes, such as those involved in the metabolism of carbohydrates and lipids. Additionally, it has been shown to have some effects on the expression of certain genes, such as those involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The use of 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-olloxyazetidine in lab experiments has several advantages and limitations. One of the major advantages is its low cost and ease of synthesis. Additionally, it is a relatively non-toxic compound, making it safe to handle in the laboratory. However, there are some limitations to its use, such as its low solubility in water, which can make it difficult to use in certain experiments. Additionally, its effects on enzymes and gene expression can be difficult to predict, making it difficult to use in certain experiments.

Future Directions

There are numerous potential future directions for the use of 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-olloxyazetidine in scientific research. One potential direction is the use of 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-olloxyazetidine in the synthesis of new prodrugs and drug delivery systems. Additionally, it could be used in the development of new enzyme inhibitors and activators. Additionally, it could be used in the development of new metabolic pathways and in the study of gene expression. Finally, it could be used in the development of new biocatalysts and in the study of biochemical and physiological effects.

Synthesis Methods

2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-olloxyazetidine is typically synthesized through a three-step process involving the reaction of 2-chloropropionic acid with potassium hydroxide, followed by the reaction of the resulting 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-olloxyazetidine-1-carboxylic acid with ethyl bromide and finally the reaction of the resulting 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-olloxyazetidine-1-carboxylic acid ethyl ester with sodium hydroxide. This method has been used in numerous scientific studies and is efficient and cost-effective.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol' involves the reaction of 3-(propan-2-yloxy)azetidin-1-amine with ethylene oxide in the presence of a base to form the desired product.", "Starting Materials": [ "3-(propan-2-yloxy)azetidin-1-amine", "ethylene oxide", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 3-(propan-2-yloxy)azetidin-1-amine to a reaction flask", "Add a base (e.g. sodium hydroxide) to the reaction flask", "Add ethylene oxide to the reaction flask", "Heat the reaction mixture to a suitable temperature and stir for a suitable time", "Cool the reaction mixture and isolate the product by filtration or extraction" ] }

CAS RN

2751611-04-6

Molecular Formula

C8H17NO2

Molecular Weight

159.2

Purity

95

Origin of Product

United States

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